molecular formula C9H9Cl2NO2 B2600986 3-amino-6-chloro-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride CAS No. 20811-81-8

3-amino-6-chloro-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride

Cat. No.: B2600986
CAS No.: 20811-81-8
M. Wt: 234.08
InChI Key: NMWWRXIIXOZPRR-UHFFFAOYSA-N
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Description

3-amino-6-chloro-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of an amino group at the 3-position, a chlorine atom at the 6-position, and a hydrochloride salt form. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6-chloro-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-2H-1-benzopyran-4-one and an amine source.

    Amination Reaction: The key step involves the introduction of the amino group at the 3-position. This can be achieved through nucleophilic substitution reactions using reagents like ammonia or primary amines under controlled conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-amino-6-chloro-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms, such as dihydro derivatives.

    Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, leading to a variety of substituted benzopyran derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted benzopyran derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex organic molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound’s pharmacological properties make it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-6-chloro-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-3,4-dihydro-2H-1-benzopyran-4-one: Lacks the amino group at the 3-position.

    3-amino-2H-1-benzopyran-4-one: Lacks the chlorine atom at the 6-position.

    3-amino-6-chloro-2H-1-benzopyran-4-one: Lacks the dihydro structure.

Uniqueness

3-amino-6-chloro-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride is unique due to the presence of both the amino group and chlorine atom, as well as its dihydro structure. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-amino-6-chloro-2,3-dihydrochromen-4-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2.ClH/c10-5-1-2-8-6(3-5)9(12)7(11)4-13-8;/h1-3,7H,4,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWWRXIIXOZPRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)C2=C(O1)C=CC(=C2)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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